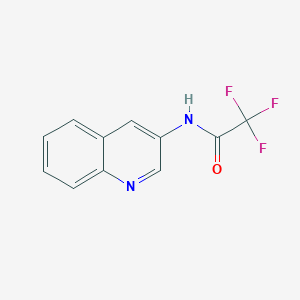

2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide

Übersicht

Beschreibung

“2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide” is a specialty chemical . It has a CAS number of 352637-16-2 . The molecular weight of this compound is 240.18 .

Molecular Structure Analysis

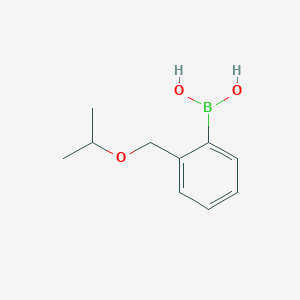

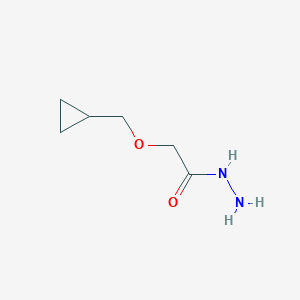

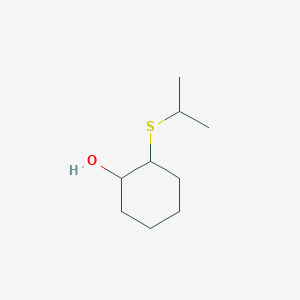

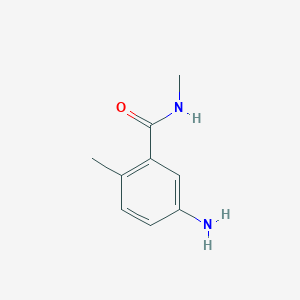

The molecular structure of “2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide” is represented by the InChI code: 1S/C11H7F3N2O/c12-11(13,14)10(17)16-8-5-7-3-1-2-4-9(7)15-6-8/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis

“2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide” is a solid at room temperature . The storage temperature is 4°C .Wissenschaftliche Forschungsanwendungen

Applications in Structural Chemistry and Host-Guest Chemistry

2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide and its derivatives are explored extensively in structural chemistry, particularly in understanding spatial orientations and interactions in crystal structures. For instance, studies on amide derivatives like N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide have revealed intricate details about the self-assembly of molecules, weak interaction patterns, and the formation of channel-like structures in crystals (Kalita & Baruah, 2010). Similarly, the behavior of isoquinoline derivatives in response to different acids, forming gels or crystalline structures, highlights the versatility of these compounds in forming diverse molecular architectures (Karmakar, Sarma, & Baruah, 2007).

Applications in Antimicrobial and Antitubercular Research

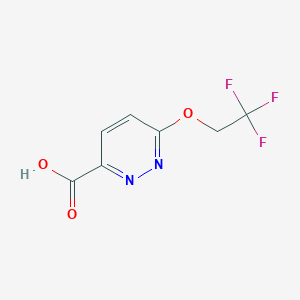

Compounds like 2-(quinolin-4-yloxy)acetamides have shown promising results as potent in vitro inhibitors against Mycobacterium tuberculosis. These compounds have not only demonstrated high potency but also displayed activity against drug-resistant strains without apparent toxicity to mammalian cells (Pissinate et al., 2016). Further modifications of these compounds have led to enhanced antitubercular activity and favorable interaction profiles with existing antituberculosis drugs (Giacobbo et al., 2017).

Applications in Drug Discovery and Disease Treatment

The structural versatility of quinoline derivatives allows their use in designing novel compounds with therapeutic potential. For example, quinoline acetohydrazide derivatives have been identified as potential leads in anti-inflammatory and anti-cancer therapies due to their strong binding affinities and significant structural attributes (Manohar et al., 2018).

Applications in Sensory Technologies

Quinoline derivatives like N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide have been utilized in developing sensitive and selective fluorescent sensors. These sensors have been used for detecting metal ions like cadmium and zinc, showcasing their potential in environmental monitoring and bioimaging applications (Zhou et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-quinolin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-8-5-7-3-1-2-4-9(7)15-6-8/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLDQNBRKSUBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)

![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)